Cas no 2138108-18-4 (N-({3-azabicyclo3.1.0hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide)

N-({3-azabicyclo3.1.0hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-({3-azabicyclo3.1.0hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide
- 2138108-18-4
- N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide
- EN300-1169763
-
- インチ: 1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-7-10-8-5-13-6-9(8)10/h1-4,8-10,13-14H,5-7H2
- InChIKey: SWMGIRNLQHJUAU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1C2CNCC21)(=O)=O
計算された属性
- せいみつぶんしりょう: 297.07832714g/mol
- どういたいしつりょう: 297.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 112Ų
N-({3-azabicyclo3.1.0hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169763-0.25g |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-1169763-0.5g |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-1169763-1.0g |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-1169763-50mg |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 50mg |
$768.0 | 2023-10-03 | ||
Enamine | EN300-1169763-500mg |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 500mg |
$877.0 | 2023-10-03 | ||
Enamine | EN300-1169763-5.0g |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-1169763-1000mg |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 1000mg |
$914.0 | 2023-10-03 | ||
Enamine | EN300-1169763-2500mg |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 2500mg |
$1791.0 | 2023-10-03 | ||
Enamine | EN300-1169763-10000mg |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 10000mg |
$3929.0 | 2023-10-03 | ||
Enamine | EN300-1169763-0.05g |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide |
2138108-18-4 | 0.05g |
$1020.0 | 2023-05-24 |
N-({3-azabicyclo3.1.0hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
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-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
6. Book reviews
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
N-({3-azabicyclo3.1.0hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamideに関する追加情報
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide (CAS No. 2138108-18-4): A Comprehensive Overview
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-nitrobenzene-1-sulfonamide (CAS No. 2138108-18-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to as N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide, belongs to the class of sulfonamides and features a bicyclic azabicyclo ring system, which contributes to its distinct chemical and biological characteristics.
The structure of N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide is characterized by a 3-azabicyclo[3.1.0]hexane core, which is a six-membered ring with a nitrogen atom at the 3-position and a bridge connecting the 1 and 4 positions. This bicyclic system provides rigidity and conformational constraints that can influence the compound's interactions with biological targets. The presence of the nitro group on the benzene ring and the sulfonamide functional group further enhances its pharmacological profile, making it a promising candidate for various therapeutic applications.
Recent studies have focused on the potential of N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against protein kinases, which are key regulators of cellular processes such as cell growth, proliferation, and apoptosis. The ability to modulate these enzymes makes N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide a valuable tool in the development of targeted therapies for conditions such as cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of certain viruses by interfering with viral entry or replication mechanisms. This broad-spectrum antiviral activity suggests that N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide could be developed into a novel antiviral drug, addressing the growing need for new treatments against emerging viral threats.
The pharmacokinetic properties of N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide have also been extensively studied to ensure its suitability for therapeutic use. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a drug candidate. The compound's high oral bioavailability and low toxicity make it an attractive option for further development in clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials, where its therapeutic potential can be more thoroughly assessed.
Beyond its direct therapeutic applications, N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide has also been explored as a lead compound for structure-based drug design (SBDD). The unique structural features of this molecule make it an excellent starting point for optimizing pharmacological properties through rational drug design approaches. By modifying specific functional groups or introducing additional substituents, researchers aim to enhance the potency and selectivity of this compound while minimizing potential side effects.
In conclusion, N-(3-Azabicyclo[3.1.0]hexan-6-ylmethyl)-2-nitrobenzenesulfonamide (CAS No. 2138108-18-4) represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and favorable pharmacokinetic properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, paving the way for its development into effective treatments for various diseases.
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